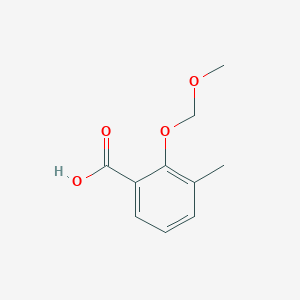
1-Chloro-2-methoxynonan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-methoxynonan-4-one is an organic compound with the molecular formula C10H19ClO2 This compound is characterized by the presence of a chlorine atom, a methoxy group, and a ketone functional group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-methoxynonan-4-one can be synthesized through various methods. One common approach involves the chlorination of 2-methoxynonan-4-one using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-methoxynonan-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding alcohols or amines.
Oxidation Reactions: The methoxy group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like NaOH or NH3 in aqueous or alcoholic solutions.
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products:
Substitution: Alcohols or amines.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
1-Chloro-2-methoxynonan-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of haloalkanes on biological systems, including their metabolism and toxicity.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-chloro-2-methoxynonan-4-one involves its interaction with nucleophiles due to the presence of the electrophilic chlorine atom. This interaction can lead to the formation of various substitution products. The ketone group can participate in redox reactions, acting as an electrophile in reduction reactions and as a nucleophile in oxidation reactions.
Comparison with Similar Compounds
1-Chloro-2-methoxybenzene: Similar in structure but contains a benzene ring instead of a nonane chain.
2-Chloro-1-methoxypropane: Contains a shorter carbon chain and different positioning of the methoxy and chlorine groups.
Uniqueness: 1-Chloro-2-methoxynonan-4-one is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical properties and reactivity patterns compared to other haloalkanes.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
102516-17-6 |
|---|---|
Molecular Formula |
C10H19ClO2 |
Molecular Weight |
206.71 g/mol |
IUPAC Name |
1-chloro-2-methoxynonan-4-one |
InChI |
InChI=1S/C10H19ClO2/c1-3-4-5-6-9(12)7-10(8-11)13-2/h10H,3-8H2,1-2H3 |
InChI Key |
SEEGXXCBXBJHAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CC(CCl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078980.png)


![2-chloro-5-[(E)-2-(4-nitrophenyl)ethenyl]pyridine](/img/structure/B14078994.png)

![5,6-Difluoro-2-(2-hexyldecyl)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B14079005.png)


![1-(4-Bromophenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079016.png)

![rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole,cis](/img/structure/B14079025.png)
![1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,5-dimethylbenzene](/img/structure/B14079037.png)
![1-[3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1,2-oxazol-5-yl]ethanamine](/img/structure/B14079048.png)
